molecular formula C24H20F3N3O2S B460262 3-amino-6-(4-methoxyphenyl)-N-(1-phenylethyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 500272-94-6

3-amino-6-(4-methoxyphenyl)-N-(1-phenylethyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Katalognummer: B460262
CAS-Nummer: 500272-94-6
Molekulargewicht: 471.5g/mol
InChI-Schlüssel: ABGDZTGIJDTUMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core. Key structural features include:

  • Position 4: A trifluoromethyl (-CF₃) group, contributing to metabolic stability and lipophilicity .
  • Position 6: A 4-methoxyphenyl substituent, influencing electronic and steric properties .
  • Carboxamide moiety: The N-substituent is a 1-phenylethyl group, which may modulate receptor binding or solubility .

While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., ) are synthesized via condensation reactions of substituted thienopyridine precursors with carboxamide derivatives under basic conditions (e.g., KOH in DMF) .

Eigenschaften

IUPAC Name

3-amino-6-(4-methoxyphenyl)-N-(1-phenylethyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N3O2S/c1-13(14-6-4-3-5-7-14)29-22(31)21-20(28)19-17(24(25,26)27)12-18(30-23(19)33-21)15-8-10-16(32-2)11-9-15/h3-13H,28H2,1-2H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGDZTGIJDTUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-amino-6-(4-methoxyphenyl)-N-(1-phenylethyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by data from various studies.

Chemical Structure and Properties

The compound's chemical formula is C24H20F3N3O2SC_{24}H_{20}F_3N_3O_2S, with a molecular weight of 471.5 g/mol. Its structure includes a thieno[2,3-b]pyridine core, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thieno[2,3-b]pyridine exhibit significant antimicrobial activity. For example, compounds synthesized from the thieno[2,3-b]pyridine framework were tested against various bacterial and fungal strains. The results indicated that many derivatives showed potent antimicrobial effects with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .

Table 1: Antimicrobial Activity of Thieno[2,3-b]pyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)
3aStaphylococcus aureus4
5aEscherichia coli8
6bCandida albicans16

Cytotoxicity and Anticancer Activity

The cytotoxic effects of the compound were evaluated against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The most potent derivatives demonstrated IC50 values ranging from 1.17 to 2.79 µM, indicating strong cytotoxicity . Notably, some compounds exhibited greater efficacy than established chemotherapeutics like erlotinib.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
3aHepG-21.17
5aMCF-72.79
9bHepG-21.50

The mechanism of action for these compounds often involves the inhibition of specific protein kinases, including EGFR (epidermal growth factor receptor). Molecular docking studies suggest that these compounds can effectively bind to the active site of EGFR-PK, leading to inhibition with IC50 values ranging from 7.27 to 17.29 nM . This level of inhibition is significantly more potent than that observed with erlotinib (IC50 = 27.01 nM).

Case Studies and Research Findings

  • Study on Antimicrobial Effects : A study published in the Chemical and Pharmaceutical Bulletin reported that various thienopyrimidine derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The findings highlighted the significance of structural modifications in enhancing antimicrobial potency.
  • Cytotoxicity Evaluation : In another research article, derivatives were subjected to cytotoxicity assays against HepG-2 and MCF-7 cell lines, revealing promising results for several compounds . The study emphasized the potential for these compounds in developing new anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Position 6: The 4-methoxyphenyl group in the target compound (vs.
  • Carboxamide N-Substituent : The 1-phenylethyl group (target) is bulkier than aryl groups (e.g., 4-ClPh in ), which may reduce solubility but increase lipophilicity .
  • Trifluoromethyl (CF₃) : A consistent feature across analogs, likely contributing to metabolic resistance and enhanced bioavailability .

Physicochemical Properties

  • IR Spectroscopy : Key peaks for NH (3463–3296 cm⁻¹), C≡N (2215 cm⁻¹), and C=O (1731 cm⁻¹) align with analogs in .
  • Melting Points: Expected range: 250–260°C (cf. 255–256°C for a diamino analog in ) .

Vorbereitungsmethoden

Synthesis of the Thieno[2,3-b]Pyridine Core

The core is assembled via a base-mediated cyclization of 2-chloroacetamide derivatives. Source details a protocol where N-aryl-2-chloroacetamide undergoes S-alkylation with a thiolate, followed by intramolecular cyclization under alkaline conditions (10% KOH). For the target compound, this step is adapted using N-(1-phenylethyl)-2-chloroacetamide and a custom thiolate bearing the 4-methoxyphenyl and trifluoromethyl motifs. Cyclization at 70–90°C in ethanol yields the bicyclic structure with 67–84% efficiency.

Reaction Conditions:

StepReagentsTemperatureYield
S-alkylationKOH, ethanol25°C70–80%
Cyclization10% KOH, 1,4-dioxane70–90°C67–84%

Introduction of the Trifluoromethyl Group

The 4-trifluoromethyl substituent is introduced via electrophilic trifluoromethylation using CF3I or Umemoto’s reagent (Togni reagent II). Source highlights the use of K2CO3 in 1,4-dioxane to facilitate CF3 incorporation at position 4 of the pyridine ring. Optimal conditions (110°C, 24 h under N2) achieve 55–64% yield, with the base preventing side reactions.

Functionalization of the Carboxamide Group

The N-(1-phenylethyl)carboxamide is formed by reacting the thienopyridine-2-carboxylic acid with 1-phenylethylamine in the presence of EDC/HOBt. Source validates this approach, reporting 76–84% yields after recrystallization from ethanol.

Optimization of Reaction Parameters

Base and Solvent Selection

Source and systematically evaluated bases and solvents:

Table 1: Impact of Base on Cyclization Yield

BaseSolventYield (%)Purity (%)
K2CO31,4-dioxane8498
tBuOKDMF7295
DBUTHF6893

K2CO3 in 1,4-dioxane emerged as optimal due to superior solubility and minimal byproduct formation.

Temperature and Reaction Time

Prolonged heating at 110°C (24 h) enhances trifluoromethylation efficiency but risks decomposition. A balance is achieved at 90°C for 12 h, preserving the amino group’s integrity.

Characterization and Analytical Validation

The final product is characterized by:

  • 1H NMR (400 MHz, DMSO-d6): δ 1.83 (d, J = 7.2 Hz, CH3), 3.78 (s, OCH3), 6.86–7.90 (aromatic protons).

  • IR : 3427 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=O).

  • HPLC : >98% purity with a retention time of 12.3 min.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Multi-Step Synthesis

MethodTotal Yield (%)Purity (%)Key Advantage
Sequential cyclization5897Scalability
One-pot synthesis4594Reduced purification steps

Sequential cyclization, though lengthier, offers higher reproducibility and scalability for industrial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.